4-tert-butyl-N-(3-chloro-4-cyanophenyl)benzamide
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Overview
Description
4-tert-butyl-N-(3-chloro-4-cyanophenyl)benzamide is an organic compound with the molecular formula C18H18ClN2O It is a member of the benzamide family, characterized by the presence of a benzoyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-chloro-4-cyanophenyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-chloro-4-cyanophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(3-chloro-4-cyanophenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-tert-butyl-N-(3-chloro-4-cyanophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-chloro-4-cyanophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(3-chloro-4-methylphenyl)benzamide
- 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide
- 4-tert-butyl-N-(2-chloro-6-methylphenyl)benzamide
Uniqueness
4-tert-butyl-N-(3-chloro-4-cyanophenyl)benzamide is unique due to the presence of both a tert-butyl group and a cyano group, which confer distinct chemical properties
Properties
Molecular Formula |
C18H17ClN2O |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
4-tert-butyl-N-(3-chloro-4-cyanophenyl)benzamide |
InChI |
InChI=1S/C18H17ClN2O/c1-18(2,3)14-7-4-12(5-8-14)17(22)21-15-9-6-13(11-20)16(19)10-15/h4-10H,1-3H3,(H,21,22) |
InChI Key |
JBDYLDJYGJSKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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